molecular formula C13H9F2N B8762386 4,7-Difluoro-9h-fluoren-2-amine CAS No. 2969-65-5

4,7-Difluoro-9h-fluoren-2-amine

Cat. No.: B8762386
CAS No.: 2969-65-5
M. Wt: 217.21 g/mol
InChI Key: SXDGRSPZZWBSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Difluoro-9h-fluoren-2-amine is a fluorinated derivative of fluorenamine, a compound known for its aromatic structure and potential applications in various fields. The presence of fluorine atoms at the 4 and 7 positions of the fluorene ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-9h-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,7-Difluoro-9h-fluoren-2-amine involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Difluoro-9h-fluoren-2-amine is unique due to the presence of fluorine atoms,

Properties

CAS No.

2969-65-5

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

4,7-difluoro-9H-fluoren-2-amine

InChI

InChI=1S/C13H9F2N/c14-9-1-2-11-7(4-9)3-8-5-10(16)6-12(15)13(8)11/h1-2,4-6H,3,16H2

InChI Key

SXDGRSPZZWBSQD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(Namkung, M. J.; Fletcher, T. L.; Wetzel, W. H. Derivatives of Fluorene. XX. Fluorofluorenes. V. New Difluoro-2-acetamidofluorenes for the Study of Carcinogenic Mechanisms. J. Med. Chem. 1965, 8, 551-554, the disclosure of which is herein incorporated by reference). To a 25 mL round-bottomed flask containing 4,7-difluoro-9-oxo-2-fluorenamine (EXAMPLE 32) (158.5 mg, 0.686 mmol) in 4.25 mL glacial acetic acid was added red phosphorous (425 mg, 13.7 mmol, 20 equiv) and 57% aqueous HI (0.51 mL). The mixture was heated to reflux for 40 h, then evaporated to near-dryness by distillation. Boiling water (5 mL) was added, and the hot mixture was filtered. Upon addition of 10% NH4OH (20 mL), a white precipitate formed, and was filtered, washed with water, and dried under vacuum to afford 127 mg (85%) of 4,7-difluoro-2-fluorenamine as a white solid, mp 119-120° C. (lit. mp 119.5-121° C.). Data for 4,7-difluoro-2-fluorenamine: 1H NMR (400 MHz, CDCl3) 7.70 (dd, J=8.4, 5.2, 1H), 7.15 (dd, J=9.0, 2.0, 1H), 7.03 (app dt, J=9.0, 2.0, 1H), 6.63 (s, 1H), 6.39 (dd, J=11.6, 1.7, 1H), 3.83 (s, 2H), 3.80 (br s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Fluorofluorenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Difluoro-2-acetamidofluorenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
158.5 mg
Type
reactant
Reaction Step Five
Quantity
4.25 mL
Type
solvent
Reaction Step Five
[Compound]
Name
red phosphorous
Quantity
425 mg
Type
reactant
Reaction Step Six
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Six

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